2-ケトドクサプラム
概要
説明
ケトドクサプラム: は、呼吸刺激薬ドキサプラムの代謝産物です。特に心房細動の治療における潜在的な治療用途で注目を集めています。 ケトドクサプラムは、特定のイオンチャネルを阻害する能力で知られており、さまざまな医療用途における有望な候補となっています .
科学的研究の応用
Ketodoxapram has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on ion channels and cellular respiration.
Medicine: Explored for its potential in treating atrial fibrillation and other cardiovascular conditions
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
生化学分析
Biochemical Properties
2-Ketodoxapram plays a significant role in biochemical reactions, particularly in the inhibition of specific ion channels. It has been shown to strongly inhibit TASK-1 and TASK-3 channels, with an IC50 of 0.8 μM and 1.5 μM, respectively . These channels are involved in maintaining the resting membrane potential and regulating cellular excitability. The inhibition of these channels by 2-Ketodoxapram can lead to the termination of atrial fibrillation by restoring normal sinus rhythm . Additionally, 2-Ketodoxapram interacts with various proteins and enzymes involved in its metabolism, including cytochrome P450 enzymes, which facilitate its biotransformation .
Cellular Effects
2-Ketodoxapram exerts several effects on different cell types and cellular processes. In cardiomyocytes, it has been observed to reduce the burden of atrial fibrillation by inhibiting TASK-1 channels . This inhibition leads to the prolongation of the action potential duration, thereby stabilizing the cardiac rhythm. Furthermore, 2-Ketodoxapram influences cell signaling pathways by modulating ion channel activity, which can impact gene expression and cellular metabolism . The compound’s effects on respiratory cells include stimulation of the carotid body chemoreceptors, leading to increased respiratory drive .
Molecular Mechanism
The molecular mechanism of 2-Ketodoxapram involves its interaction with ion channels and chemoreceptors. By inhibiting TASK-1 and TASK-3 channels, 2-Ketodoxapram alters the membrane potential and reduces cellular excitability . This inhibition is achieved through binding to specific sites on the ion channels, preventing the flow of potassium ions. Additionally, 2-Ketodoxapram stimulates the carotid body chemoreceptors, which in turn activate the respiratory centers in the brainstem . This dual mechanism of action contributes to its therapeutic effects in both cardiac and respiratory conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ketodoxapram have been studied over various time frames. The compound exhibits a terminal half-life of approximately 1.71 hours, indicating its relatively rapid clearance from the system . Stability studies have shown that 2-Ketodoxapram remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies in animal models have demonstrated sustained efficacy in reducing atrial fibrillation burden without significant adverse effects .
Dosage Effects in Animal Models
The effects of 2-Ketodoxapram vary with different dosages in animal models. In porcine models, intravenous administration of 1 mg/kg of 2-Ketodoxapram has been shown to significantly reduce atrial fibrillation burden . Higher doses may lead to increased efficacy but also pose a risk of adverse effects such as excessive inhibition of ion channels and potential toxicity . It is crucial to determine the optimal dosage that balances therapeutic benefits with minimal side effects.
Metabolic Pathways
2-Ketodoxapram is metabolized primarily in the liver through the action of cytochrome P450 enzymes . These enzymes facilitate the oxidation of 2-Ketodoxapram, leading to the formation of various metabolites. The metabolic pathways involve phase I reactions, including hydroxylation and dealkylation, followed by phase II reactions such as glucuronidation . These metabolic processes are essential for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 2-Ketodoxapram within cells and tissues are influenced by its physicochemical properties and interactions with transport proteins. The compound exhibits a brain-to-plasma ratio of 0.065, indicating limited crossing of the blood-brain barrier . This restricted distribution to the brain may reduce the risk of central nervous system side effects. Additionally, 2-Ketodoxapram binds to plasma proteins, which can affect its bioavailability and distribution within the body .
Subcellular Localization
2-Ketodoxapram’s subcellular localization is primarily within the cytoplasm, where it interacts with ion channels and other target proteins . The compound does not exhibit significant accumulation in specific organelles, suggesting a diffuse distribution within the cytoplasmic compartment. Post-translational modifications and targeting signals do not appear to play a significant role in its subcellular localization .
準備方法
合成経路と反応条件
ケトドクサプラムの合成は、通常、ドキサプラムの酸化を伴います。このプロセスは、制御された条件下でさまざまな酸化剤を使用して達成できます。一般的な方法の1つは、酸性媒体中で過マンガン酸カリウムまたは三酸化クロムを使用する方法です。反応は0〜25℃の温度範囲で行われ、ドキサプラム中の2級アルコール基をケトドクサプラムを形成するように選択的に酸化することが保証されます。
工業生産方法
ケトドクサプラムの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大規模な反応器の使用と、高い収量と純度を確保するための反応条件の精密な制御が含まれます。最終生成物は、結晶化またはクロマトグラフィーなどの技術を使用して精製され、不純物が除去されます。
化学反応の分析
反応の種類
ケトドクサプラムは、以下を含むいくつかの種類の化学反応を起こします。
酸化: すでに述べたように、ケトドクサプラムはドキサプラムの酸化によって形成されます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、ドキサプラムに戻すことができます。
置換: ケトドクサプラムは求核置換反応、特にカルボニル基で起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、酸性媒体。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: 塩基性条件下のアミンやアルコールなどの求核剤。
主要な生成物
酸化: ケトドクサプラム。
還元: ドキサプラム。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
科学研究の用途
ケトドクサプラムは、科学研究において幅広い用途を持っています。
化学: 酸化反応と還元反応を研究するためのモデル化合物として使用されます。
生物学: イオンチャネルと細胞呼吸への影響について調査されています。
医学: 心房細動やその他の心臓血管疾患の治療における潜在的な用途について研究されています
業界: 新しい医薬品の開発や分析化学における基準物質として使用されています。
作用機序
ケトドクサプラムは、主にTASK-1やTASK-3などの特定のイオンチャネルを阻害することによって効果を発揮します。これらのチャネルは、静止膜電位の維持と細胞興奮性の調節に関与しています。 これらのチャネルを阻害することにより、ケトドクサプラムは心臓の活動電位を調節することができ、心房細動の治療に役立ちます .
類似化合物の比較
ケトドクサプラムは、しばしば親化合物であるドキサプラムやその他の類似のイオンチャネル阻害剤と比較されます。
ドキサプラム: 両方の化合物はTASK-1およびTASK-3チャネルを阻害しますが、ケトドクサプラムは半減期が長く、血液脳関門を通過する能力が低いため、特定の治療用途に適している可能性があります.
その他のイオンチャネル阻害剤: ブピバカインやリドカインなどの化合物は、イオンチャネルを阻害しますが、選択性のプロファイルや薬物動態が異なります。
類似化合物
- ドキサプラム
- ブピバカイン
- リドカイン
ケトドクサプラムは、特定のイオンチャネルの阻害や薬物動態のプロファイルなど、独自の特性を持つため、さらなる研究と潜在的な治療用途のための貴重な化合物です。
類似化合物との比較
Ketodoxapram is often compared with its parent compound, doxapram, and other similar ion channel inhibitors:
Doxapram: Both compounds inhibit TASK-1 and TASK-3 channels, but ketodoxapram has a longer half-life and reduced ability to cross the blood-brain barrier, which may make it more suitable for certain therapeutic applications.
Other Ion Channel Inhibitors: Compounds like bupivacaine and lidocaine also inhibit ion channels but have different selectivity profiles and pharmacokinetics.
Similar Compounds
- Doxapram
- Bupivacaine
- Lidocaine
Ketodoxapram’s unique properties, such as its specific ion channel inhibition and pharmacokinetic profile, make it a valuable compound for further research and potential therapeutic use.
特性
IUPAC Name |
4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCHHQQQMSDZLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962591 | |
Record name | 4-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80962591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42595-88-0 | |
Record name | 2-Ketodoxapram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042595880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80962591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AHR-5955 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SY5VUG7T7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 2-ketodoxapram alongside doxapram?
A1: Doxapram is metabolized in the body to form 2-ketodoxapram. [] Understanding the pharmacokinetics of both the parent drug and its active metabolite is crucial because 2-ketodoxapram may contribute to the overall therapeutic effect of doxapram. Studying both compounds allows researchers to assess their individual contributions to efficacy and potential side effects.
Q2: What analytical methods have been developed to study the pharmacokinetics of doxapram and 2-ketodoxapram?
A2: Researchers have developed a highly sensitive and specific ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay to simultaneously quantify doxapram and 2-ketodoxapram in biological samples. [] This method allows for accurate measurement of both compounds in plasma and tissues, enabling comprehensive pharmacokinetic studies. This method demonstrated a low limit of quantification for both doxapram and 2-ketodoxapram in both plasma and brain tissue. [] Additionally, a gas chromatography method has been developed for the simultaneous determination of doxapram and 2-ketodoxapram specifically in the plasma of neonates. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。